molecular formula C21H27N5O7S B608477 L-Aspoxicillin trihydrate CAS No. 63358-51-0

L-Aspoxicillin trihydrate

Cat. No.: B608477
CAS No.: 63358-51-0
M. Wt: 493.5 g/mol
InChI Key: BHELIUBJHYAEDK-QSSYGMBASA-N
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Description

L-Aspoxicillin trihydrate is a bioactive chemical compound with the molecular formula C21H27N5O7S and a molecular weight of 493.54 g/mol . It is a derivative of the β-lactam antibiotic family, specifically designed to combat bacterial infections. This compound is known for its high efficacy and stability, making it a valuable asset in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspoxicillin trihydrate typically involves the reaction of 6-aminopenicillanic acid with specific acylating agents under controlled conditions. The process often includes steps such as:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for efficiency and cost-effectiveness. The process may include the use of bioreactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Aspoxicillin trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

L-Aspoxicillin trihydrate exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Properties

CAS No.

63358-51-0

Molecular Formula

C21H27N5O7S

Molecular Weight

493.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13+,14+,15-,19+/m0/s1

InChI Key

BHELIUBJHYAEDK-QSSYGMBASA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)NC)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Aspoxicillin trihydrate;  ASPC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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